molecular formula C14H21NO3 B4885974 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one

4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one

Cat. No. B4885974
M. Wt: 251.32 g/mol
InChI Key: RRYFUSXWXAFOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one, also known as A-769662, is a small molecule activator of 5' AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in a variety of metabolic diseases, including diabetes, obesity, and cancer.

Mechanism of Action

4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one activates AMPK by binding to the gamma subunit of the enzyme, leading to allosteric activation of the kinase. This results in increased phosphorylation of downstream targets involved in glucose and lipid metabolism, leading to improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and oxidation, increased fatty acid oxidation, and decreased lipogenesis. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one is its specificity for AMPK activation, making it a useful tool for studying the role of AMPK in various metabolic processes. However, one limitation is that this compound has relatively poor pharmacokinetic properties, making it difficult to use in vivo.

Future Directions

Future research on 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one could focus on improving its pharmacokinetic properties to make it more suitable for in vivo studies. Additionally, further studies could investigate the potential therapeutic applications of this compound in various metabolic diseases and cancer. Finally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.

Scientific Research Applications

4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one has been extensively studied for its potential therapeutic applications in various metabolic diseases. It has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models of diabetes and obesity. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-butanoyl-4-(tert-butylamino)-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-6-7-11(16)12-10(15-14(3,4)5)8-9(2)18-13(12)17/h8,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYFUSXWXAFOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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